Non-Inferior Virologic Efficacy of TDF vs. TAF in ART-Naive HIV Patients with Divergent Metabolic Outcomes
In a real-world multicenter retrospective cohort of 540 ART-naive people living with HIV (PLWH), TDF demonstrated equivalent long-term virological suppression and immunologic recovery compared to tenofovir alafenamide (TAF). The study found no significant differences in HIV RNA suppression (p > 0.24) or CD4+ cell count recovery (p > 0.54) over 48 months [1]. While both agents achieved equivalent antiviral outcomes, TAF was associated with significantly greater short-term increases in lipid parameters, including total cholesterol, non-HDL cholesterol, LDL cholesterol, and triglycerides at 24 months (p ≤ 0.039) [1].
| Evidence Dimension | Virologic Efficacy and Lipid Safety |
|---|---|
| Target Compound Data | HIV RNA suppression: No significant difference vs. TAF (p > 0.24); CD4+ recovery: No significant difference vs. TAF (p > 0.54); Lipid changes: Less increase in total/HDL/LDL/triglycerides at 24 months vs. TAF |
| Comparator Or Baseline | Tenofovir Alafenamide (TAF): Equivalent HIV RNA suppression; Greater increases in total cholesterol, non-HDL, LDL, and triglycerides at 24 months (p ≤ 0.039) |
| Quantified Difference | No difference in virologic efficacy (p > 0.24). TAF showed statistically significant higher lipid increases (p ≤ 0.039) at 24 months, though not at 48 months. |
| Conditions | Multicenter retrospective cohort; 540 ART-naive PLWH; 48-month follow-up; mixed-effects regression model adjusted for baseline demographics, comorbidities, and concomitant medications |
Why This Matters
This evidence supports TDF procurement when lipid neutrality is a clinical priority or when avoiding metabolic complications associated with newer prodrugs is desired, while maintaining equivalent viral suppression.
- [1] Aydin OA, Kayaaslan B, Gunduz A, Inan A, Yildiz Sevgi D, Kumbasar Karaosmanoglu H, et al. Long-term metabolic and safety profiles of tenofovir alafenamide and tenofovir disoproxil fumarate in ART-naive people living with HIV: a multicenter retrospective study using a mixed-effects model. BMC Pharmacol Toxicol. 2025;26(1):164. View Source
